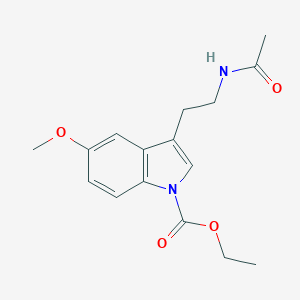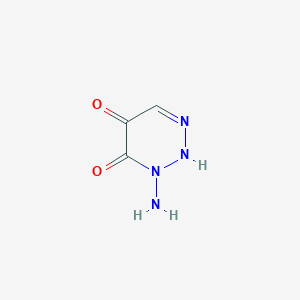
3-Amino-2H-triazine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2H-triazine-4,5-dione, commonly known as melamine, is a nitrogen-containing organic compound with a unique triazine ring structure. It is widely used in the manufacture of resins, adhesives, and plastics. In recent years, melamine has gained significant attention due to its potential applications in various scientific research fields.
Wirkmechanismus
Melamine has a unique triazine ring structure, which makes it highly stable. It has a high nitrogen content, which makes it an attractive compound for various biological applications. The mechanism of action of melamine is not well understood, but it is believed to be involved in various biochemical reactions due to its nitrogen content.
Biochemische Und Physiologische Effekte
Melamine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to have a positive effect on bone density and to promote wound healing. Melamine-based resins have been used as a coating material for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Melamine has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It has a high nitrogen content, which makes it an attractive compound for various biological applications. However, melamine also has limitations. It is a toxic compound and can cause health hazards if not handled properly. It is also difficult to dissolve in water, which can limit its applications in some experiments.
Zukünftige Richtungen
There are several future directions for research on melamine. One area of interest is the development of new melamine-based materials with enhanced properties. Another area of interest is the investigation of the potential biomedical applications of melamine-based materials. The use of melamine-based materials in tissue engineering and drug delivery systems is also an area of active research. Additionally, the development of new synthesis methods for melamine and its derivatives is an area of interest for researchers.
In conclusion, melamine is a nitrogen-containing organic compound with a unique triazine ring structure. It has broad applications in various scientific research fields. Melamine-based resins have excellent mechanical and thermal properties, which make them suitable for various industrial applications. Melamine has several advantages for lab experiments, but also has limitations due to its toxicity and solubility issues. There are several future directions for research on melamine, including the development of new materials and synthesis methods, and investigation of its potential biomedical applications.
Synthesemethoden
Melamine can be synthesized by the reaction of urea and formaldehyde under high temperature and pressure. The reaction leads to the formation of a highly stable triazine ring structure. The synthesis of melamine is a well-established process and has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Melamine has broad applications in various scientific research fields. It is used as a building block for the synthesis of various organic compounds. It is also used as a cross-linking agent in the preparation of resins and adhesives. Melamine-based resins have excellent mechanical and thermal properties, which make them suitable for various industrial applications.
Eigenschaften
CAS-Nummer |
150711-09-4 |
|---|---|
Produktname |
3-Amino-2H-triazine-4,5-dione |
Molekularformel |
C3H4N4O2 |
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
3-amino-2H-triazine-4,5-dione |
InChI |
InChI=1S/C3H4N4O2/c4-7-3(9)2(8)1-5-6-7/h1,6H,4H2 |
InChI-Schlüssel |
CDQOJTQAGBDLGD-UHFFFAOYSA-N |
SMILES |
C1=NNN(C(=O)C1=O)N |
Kanonische SMILES |
C1=NNN(C(=O)C1=O)N |
Synonyme |
1,2,3-Triazine-4,5-dione,3-amino-2,3-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



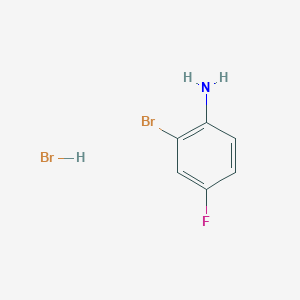

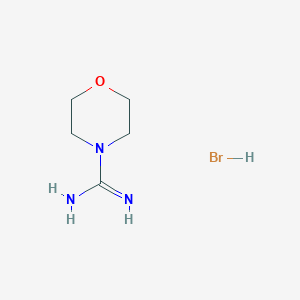
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
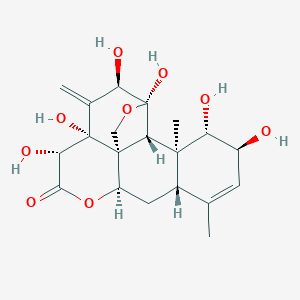
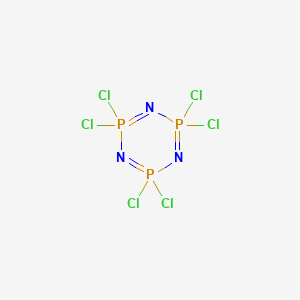
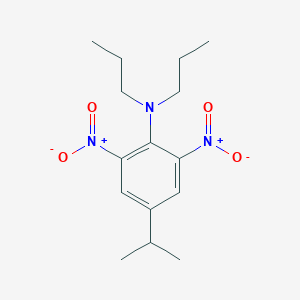
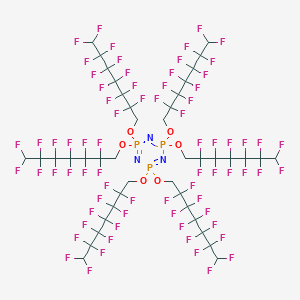
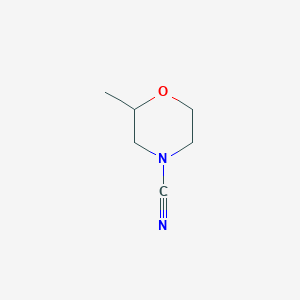
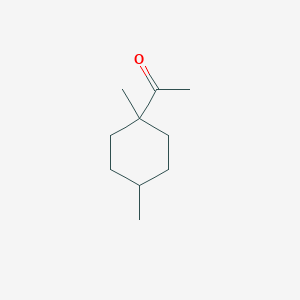
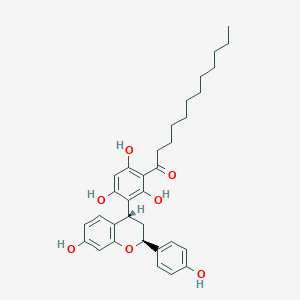
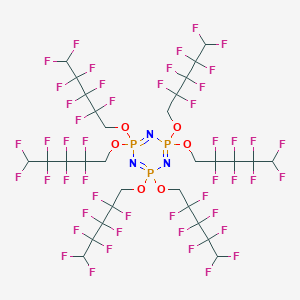
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
